molecular formula C16H13BrO3 B10886265 4-Propanoylphenyl 4-bromobenzoate

4-Propanoylphenyl 4-bromobenzoate

Cat. No.: B10886265
M. Wt: 333.18 g/mol
InChI Key: FCQMNBXUHKTFPJ-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further connected to a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoate moiety can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 4-azidophenyl 4-bromobenzoate or 4-thiocyanatophenyl 4-bromobenzoate.

    Reduction: Formation of 4-(1-hydroxypropyl)phenyl 4-bromobenzoate.

    Oxidation: Formation of 4-propanoylphenyl 4-bromoquinone.

Scientific Research Applications

4-Propanoylphenyl 4-bromobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drug molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the propanoyl group, leading to different chemical and biological properties.

    4-Propanoylphenyl 4-nitrobenzoate: Contains a nitro group instead of a bromine atom, resulting in distinct reactivity and applications.

    4-Propanoylphenyl 4-methylbenzoate:

Uniqueness

4-Propanoylphenyl 4-bromobenzoate is unique due to the presence of both a propanoyl group and a bromobenzoate moiety This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(4-propanoylphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H13BrO3/c1-2-15(18)11-5-9-14(10-6-11)20-16(19)12-3-7-13(17)8-4-12/h3-10H,2H2,1H3

InChI Key

FCQMNBXUHKTFPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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